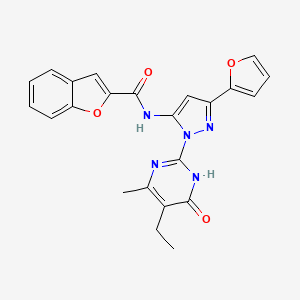

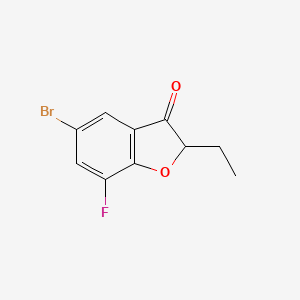

![molecular formula C8H10N4OS B2576267 2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide CAS No. 2094578-29-5](/img/structure/B2576267.png)

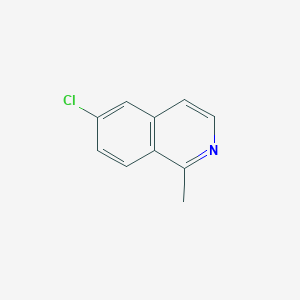

2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

A series of novel ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate have been synthesized starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide . The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum gives information about the functional groups present in the molecule .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The structure of thiazoles allows them to act as free radical scavengers, thereby preventing oxidative stress-related diseases .

Analgesic and Anti-inflammatory Activity

The analgesic properties of thiazole compounds make them candidates for pain relief medication. Additionally, their anti-inflammatory effects are beneficial in treating conditions like arthritis and other inflammatory disorders. The modification of the thiazole ring, as seen in the given compound, can enhance these properties .

Antimicrobial and Antifungal Activity

Thiazole derivatives, including the compound , have shown promising results as antimicrobial and antifungal agents . Their mechanism often involves disrupting the microbial cell wall or interfering with the replication process, making them effective against a range of harmful microorganisms .

Antiviral Activity

Research has indicated that thiazole derivatives can exhibit antiviral activity , including against HIV. This is particularly important in the development of new treatments for viral infections that are resistant to current medications .

Antitumor and Cytotoxic Activity

One of the most significant applications of thiazole derivatives is in cancer research. These compounds have been found to possess antitumor and cytotoxic activities , making them potential candidates for chemotherapy drugs. They can induce apoptosis in cancer cells and inhibit tumor growth .

Neuroprotective Activity

Thiazole derivatives have been explored for their neuroprotective effects . They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and improving neurological functions .

Antidiabetic Activity

The structural flexibility of thiazole derivatives allows them to be used in the synthesis of drugs targeting diabetes. They can modulate the activity of enzymes involved in glucose metabolism, offering a new approach to managing blood sugar levels .

Cardiovascular Applications

Thiazole compounds have been investigated for their potential in treating cardiovascular diseases. They can act as antihypertensive agents , helping to lower blood pressure and reduce the risk of heart-related conditions .

Future Directions

Mechanism of Action

Target of Action

Compounds with thiazole rings have been found in many potent biologically active compounds . These compounds can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole compounds can interact with various biological targets to exert their effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Thiazole compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the solubility of thiazole compounds in various solvents can affect their bioavailability and thus their efficacy .

properties

IUPAC Name |

2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)-methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS/c1-5-6(3-9)8(14-11-5)12(2)4-7(10)13/h4H2,1-2H3,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFQGXBWVPWHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)N(C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

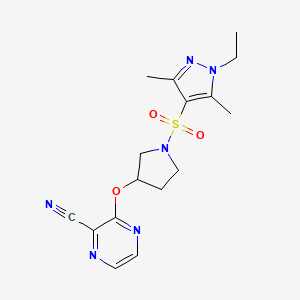

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B2576193.png)

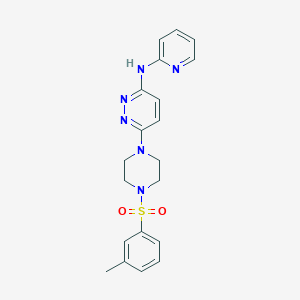

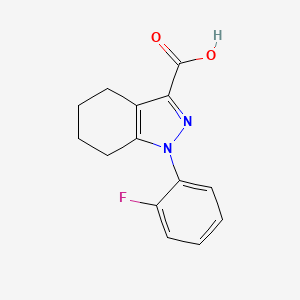

![N-(3-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576201.png)

![2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576206.png)

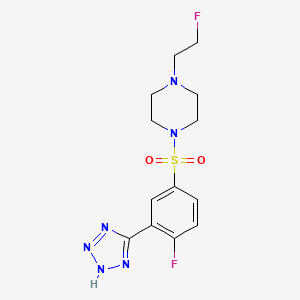

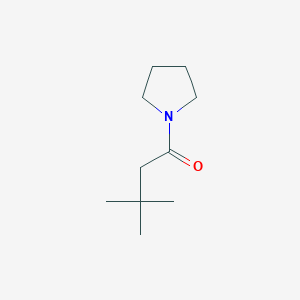

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)